1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one
Description
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a halogenated aromatic ketone featuring a bromine atom at the propan-2-one position and two trifluoromethylthio (-SCF₃) groups at the 2- and 5-positions of the phenyl ring. Such compounds are typically synthesized via Friedel-Crafts acylation or halogenation reactions, with applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.
Properties
Molecular Formula |
C11H7BrF6OS2 |
|---|---|
Molecular Weight |
413.2 g/mol |
IUPAC Name |
1-[2,5-bis(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one |
InChI |
InChI=1S/C11H7BrF6OS2/c1-5(19)9(12)7-4-6(20-10(13,14)15)2-3-8(7)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
JNHKXQKIORQJIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)SC(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under mild conditions using reagents such as trifluoromethylthiolating agents and radical initiators.
Industrial Production Methods
Industrial production of this compound may involve large-scale radical trifluoromethylation processes, which are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Medicine: Explored for its potential use in drug development due to its unique pharmacological properties.
Mechanism of Action
The mechanism of action of 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with various biological molecules, influencing their activity and function. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Research Findings and Limitations
- Synthetic Challenges : Introducing -SCF₃ groups requires specialized reagents (e.g., AgSCF₃), unlike the more straightforward synthesis of -OCF₃ analogs.
- Toxicity Concerns: Brominated ketones may exhibit higher toxicity compared to non-halogenated analogs, though specific data for the target compound is lacking.
- Data Gaps : Experimental data for the target compound is scarce; predictions rely on structural analogs and computational models.
Biological Activity
1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. The presence of trifluoromethylthio groups enhances its lipophilicity, which may facilitate interactions with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula: C11H7BrF6OS2
- Molecular Weight: 413.20 g/mol
- CAS Number: 1806530-51-7
The compound features a brominated propanone structure attached to a phenyl ring with two trifluoromethylthio substituents. These modifications significantly influence its chemical reactivity and biological activity.
The biological activity of 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. This property is crucial for modulating enzyme activities and receptor functions, making it a candidate for further drug development.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed significant inhibition of cell viability in the RKO cell line, with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| RKO | 60.70 | High |
| PC-3 | 49.79 | Very High |
| HeLa | 78.72 | Moderate |
These results suggest that 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one could be a promising candidate for anticancer therapy.
Antidiabetic Potential
The compound has also been explored for its anti-diabetic properties. In preliminary studies, it demonstrated the ability to modulate glucose uptake in muscle cells, suggesting potential applications in diabetes management.
Case Studies
Study 1: Cytotoxicity Against Cancer Cells
In a study evaluating the cytotoxic effects of various derivatives on human cancer cell lines (RKO, A-549, MCF-7), it was found that derivatives similar to 1-(2,5-Bis(trifluoromethylthio)phenyl)-1-bromopropan-2-one exhibited significant cytotoxicity with IC50 values ranging from 49.79 µM to 113.70 µM across different lines .
Study 2: Leishmanicidal Activity
Another investigation assessed the leishmanicidal activity of related compounds against Leishmania mexicana. The results indicated that several derivatives had IC50 values below 1 µM, highlighting their potential as effective treatments for leishmaniasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
